Pyrazine-2-carbothioamide

Descripción general

Descripción

Pyrazine-2-carbothioamide (CAS 4604-72-2, molecular formula C₅H₅N₃S, molecular weight 139.18) is a sulfur-containing heterocyclic compound derived from pyrazine-2-carboxamide, where the oxygen atom in the amide group is replaced by sulfur . This substitution significantly enhances its biological activity, particularly in antimicrobial and antitubercular applications. The compound exhibits a density of 1.358 g/cm³, a melting point of 200°C, and moderate lipophilicity (log P ~1.36), which influences its pharmacokinetic properties . Its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity against pathogens like Mycobacterium tuberculosis and fungi .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Pirazina-2-tio carboxamida normalmente implica la reacción del ácido pirazina-2-carboxílico con cloruro de tionilo para producir el cloruro de acilo correspondiente. Este cloruro de acilo se trata entonces con aminas para producir pirazina-2-carboxamidas . Debido a la naturaleza tóxica del cloruro de tionilo, se han explorado métodos alternativos como la reacción de Yamaguchi. Esta reacción implica el uso de cloruro de 2,4,6-triclorobenzoílo como reactivo de Yamaguchi, junto con 4-dimetilaminopiridina y trietilamina .

Métodos de producción industrial: La producción industrial de Pirazina-2-tio carboxamida se puede lograr mediante métodos de preparación de flujo automatizados. Esto implica el uso de un sistema de preparación de flujo de varios pasos, que permite la producción eficiente y escalable del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La Pirazina-2-tio carboxamida sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar ácido pirazina-2-carboxílico.

Reducción: Las reacciones de reducción pueden producir pirazina-2-carboxamida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para las reacciones de sustitución.

Productos principales:

Oxidación: Ácido pirazina-2-carboxílico.

Reducción: Pirazina-2-carboxamida.

Sustitución: Varios derivados de pirazina sustituidos.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research has shown that pyrazine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which demonstrated micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. For instance, compounds with a 5-(heptylamino) substituent showed an MIC of 0.78 µg/mL, indicating potent activity against this pathogen .

Antiviral Properties

Recent studies have focused on the antiviral potential of pyrazine derivatives against SARS-CoV-2. A series of pyrazine conjugates were synthesized and screened for their efficacy against the virus. Notably, compounds with IC50 values in the low millimolar range exhibited promising antiviral activity, suggesting that pyrazine derivatives could serve as potential therapeutic agents for COVID-19 .

Case Study 1: Antitubercular Agents

A comprehensive study explored the synthesis of substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents. The compounds were evaluated for their activity against multiple mycobacterial strains, with several candidates showing low cytotoxicity alongside effective inhibition .

| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >38 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study, microwave-assisted synthesis of pyrazine conjugates led to the identification of compounds with significant antiviral properties against SARS-CoV-2. The selectivity index of these compounds indicated enhanced efficacy compared to established antiviral drugs like Favipiravir .

| Compound ID | IC50 (mM) | CC50 (mM) | Selectivity Index |

|---|---|---|---|

| 12a | 0.2064 | 1.396 | 6.75 |

| 12i | 0.3638 | 1.142 | 3.14 |

Mecanismo De Acción

El mecanismo de acción de la Pirazina-2-tio carboxamida implica su conversión en ácido pirazínico dentro de la célula bacteriana. El ácido pirazínico altera la energética de la membrana e inhibe las funciones de transporte de la membrana a niveles de pH ácido, lo que lleva a la muerte de Mycobacterium tuberculosis . El compuesto se dirige específicamente a la enzima sintasa de ácidos grasos I (FAS I), que es esencial para la síntesis de ácidos grasos necesarios para el crecimiento y la replicación bacterianos .

Compuestos similares:

Pirazina-2-carboxamida: Un derivado reducido de la Pirazina-2-tio carboxamida, que se utiliza en aplicaciones similares.

N-(4-clorofenil)pirazina-2-carboxamida: Un derivado con actividad antituberculosa mejorada.

Singularidad: La Pirazina-2-tio carboxamida es única debido a su estructura que contiene azufre, que confiere propiedades químicas y actividades biológicas distintas en comparación con sus análogos que contienen oxígeno. Su potencial como agente antituberculoso, particularmente contra cepas resistentes a los fármacos, destaca su importancia en la química medicinal .

Comparación Con Compuestos Similares

Thioamide vs. Amide Derivatives

Thioamide derivatives consistently outperform their amide counterparts in antimicrobial activity. For example:

- 5-Butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide (2j) achieved 91% inhibition against M. tuberculosis at MIC <6.25 µg/mL, compared to amide derivatives like 5-butyl-6-(butylsulfanyl)pyrazine-2-carboxamide (1i) , which showed negligible antifungal activity .

- 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide (3d) exhibited 90% inhibition against M. tuberculosis, attributed to the thioamide group’s enhanced electron-withdrawing and lipophilic properties .

Key Mechanism : The sulfur atom in thioamides increases lipophilicity (e.g., log P = 4.95 for compound 2j) and improves membrane permeability, facilitating target engagement .

Substituent Effects on Activity

Antitubercular Activity

Trends :

- Bulky substituents (e.g., phenylsulfanyl at position 6) enhance activity by increasing lipophilicity and steric interactions with bacterial targets .

- Electron-withdrawing groups (e.g., 4-chlorobenzoyl) improve target binding via dipole interactions .

Antifungal Activity

| Compound | Substituents | MIC (mmol/mL) | Target Fungus | Reference |

|---|---|---|---|---|

| 3a (Thioamide) | 5-benzoyl | 1.95 | T. mentagrophytes | |

| 1i (Amide) | 5-butyl, 6-butylsulfanyl | >10 | T. mentagrophytes |

Insight : Benzoyl groups at position 5 enhance antifungal activity, while alkyl sulfanyl groups reduce efficacy due to lower electron density .

Physicochemical Properties

| Property | This compound | Pyrazine-2-carboxamide | Ethionamide |

|---|---|---|---|

| Molecular Weight | 139.18 | 123.11 | 166.24 |

| log P | 1.36 | 0.85 | 1.50 |

| Aqueous Solubility | Low | Moderate | Low |

| Melting Point (°C) | 200 | 189–191 | 164–166 |

Key Observations :

Actividad Biológica

Pyrazine-2-carbothioamide is a derivative of pyrazine, a six-membered heterocyclic compound containing nitrogen. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

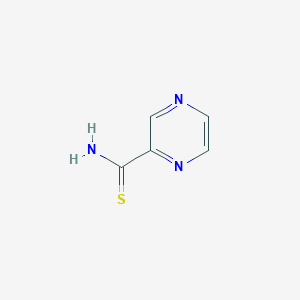

This compound can be structurally represented as follows:

The presence of the carbothioamide group enhances its reactivity and biological potential compared to other pyrazine derivatives.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Mycobactericidal |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds derived from pyrazine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound exhibited IC50 values ranging from 0.13 to 0.19 µM against these cell lines, indicating potent inhibitory effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazine Derivatives

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazine derivatives. A study demonstrated that certain compounds could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, with EC50 values as low as 3.68 μM . The mechanism involves upregulating Bcl-2 and downregulating cytochrome-C expression.

Table 3: Neuroprotective Activity of Pyrazine Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC12 | 3.68 | Mitochondrial pathway inhibition |

Case Studies

- Antimycobacterial Evaluation : In a comparative study, pyrazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that several compounds, including this compound, exhibited MIC values comparable to existing treatments like pyrazinamide .

- Anticancer Studies : A series of synthesized pyrazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM .

- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models demonstrated that certain pyrazine derivatives could protect human endothelial cells from hydrogen peroxide-induced damage, highlighting their potential in neurodegenerative disease therapies .

Q & A

Q. [Basic] What are common synthetic routes for Pyrazine-2-carbothioamide derivatives?

This compound derivatives are typically synthesized via cyclization reactions or nucleophilic substitutions. For example:

- Cyclization : Piperazine-based carbothioamides can be synthesized by reacting 1,2-diamine derivatives with sulfonamide salts in the presence of DBU (1,8-diazabicycloundec-7-ene) .

- Nucleophilic substitution : Thioamide groups are introduced using thiourea or ammonium thiocyanate under basic conditions, as seen in the synthesis of 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide .

- Oxidation/Reduction : Post-synthetic modifications may involve oxidizing thioamide to carboxamide using H₂O₂ or reducing nitro groups to amines with LiAlH₄ .

Key Considerations :

- Optimize reaction conditions (temperature, solvent, catalyst) to improve yield and purity.

- Use HPLC or NMR to confirm the absence of side products like sulfonic acid derivatives.

Q. [Basic] How can structural characterization of this compound be performed?

Structural analysis employs a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with a = 13.7017 Å, b = 14.1585 Å, c = 8.2698 Å, and β = 93.151° for (2Z)-N-(2-Chlorobenzyl)hydrazinecarbothioamide) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl groups in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 333.4 for C₁₇H₁₇F₂N₃S) .

Propiedades

IUPAC Name |

pyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURPUMROGYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196699 | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-72-2 | |

| Record name | 2-Pyrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinethiocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINETHIOCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.